4-Bromo-4'-ethoxybiphenyl
Overview
Description
4-Bromo-4'-ethoxybiphenyl is a compound that is structurally characterized by the presence of a bromine atom and an ethoxy group attached to a biphenyl structure. The biphenyl core consists of two benzene rings connected by a single bond, which allows for a certain degree of rotation around the interconnecting axis. The presence of the bromine and ethoxy substituents can significantly influence the physical, chemical, and electronic properties of the molecule, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of related brominated biphenyl compounds has been explored in several studies. For instance, 4-bromo-4'-hydroxybiphenyl, a closely related compound, has been synthesized using 4-hydroxybiphenyl as a starting material, with bromination occurring after esterification to protect the hydroxyl group. Trifluoroacetohypobromous anhydride, synthesized from trifluoroacetic anhydride and bromine under the catalysis of ferric chloride, has been identified as an effective brominating agent for this process . Although the specific synthesis of 4-Bromo-4'-ethoxybiphenyl is not detailed in the provided papers, similar methodologies could potentially be applied with appropriate modifications to introduce the ethoxy group.
Molecular Structure Analysis
The molecular structure of brominated biphenyl compounds has been characterized using various spectroscopic techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction, revealing insights into its intermolecular contacts . Similarly, the structure of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid was studied using spectroscopic methods and theoretical calculations, providing information on the molecule's stability and charge delocalization .
Chemical Reactions Analysis
The reactivity of brominated compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. For instance, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, promoted by InCl3·4H2O, resulted in both addition-elimination and substitution products, demonstrating the compound's reactivity . The presence of the bromine atom in such compounds typically enhances their reactivity in substitution reactions due to its ability to stabilize the intermediate carbocation or radical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyl compounds are often studied using computational methods, such as density functional theory (DFT), to predict their behavior. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was analyzed for its molecular electrostatic potential, Fukui function, and natural bond orbital, among other properties . These analyses provide valuable information on the electronic structure and potential reactivity of the molecule. Additionally, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid included an analysis of its hyperconjugative interactions and charge delocalization, which are important for understanding the stability and chemical reactivity of the molecule .
Scientific Research Applications
Synthesis and Characterization
- (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol : This compound was synthesized and characterized using spectroscopic and X-ray diffraction techniques. Its molecular electrostatic potential, Fukui function, nonlinear optical properties, and other global reactivity parameters were analyzed (Demircioğlu et al., 2019).
- Synthesis of 4-bromo-4' hydroxybiphenyl : This compound is a key intermediate for synthesizing liquid crystal display materials. The study explored different synthesis methods, yielding insights into optimal conditions for producing this compound (Ren Guo-du, 2001).
Applications in Molecular Electronics
- Aryl Bromides as Building Blocks : Simple aryl bromides, including derivatives of bromobiphenyls, are useful in creating thiol end-capped molecular wires for electronic applications. These compounds facilitate efficient transformations into various oligomeric forms (Stuhr-Hansen et al., 2005).
Polymerization Studies
- Photoinduced Polymerization : The study of 4-bromo-4'-hydroxybiphenyl on Ag(111) revealed insights into self-assembled two-dimensional molecular arrays and their transformation into hexagonal nanopores under UV irradiation, leading to polymer chains (Shen et al., 2015).
- Poly[(ethoxysilylene)phenylenes] : Research on polymeric organosilicon systems showed that treatment of certain bromophenyl compounds with magnesium results in polymers with varied properties and potential applications in materials science (Ohshita et al., 1997).
Catalysis and Chemical Reactions
- Organoselenium and DMAP Co-catalysis : A catalytic system involving bromophenyl compounds was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This study provides insights into the potential use of these compounds in synthetic chemistry (Verma et al., 2016).
Antioxidant Properties
- Bromophenol Derivatives from Marine Red Algae : Novel nitrogen-containing bromophenols, including derivatives of bromobiphenyls, were isolated from the marine red alga Rhodomela confervoides. These compounds exhibited potent radical scavenging activity, indicating their potential as natural antioxidants (Li et al., 2012).
Safety And Hazards
The safety information for 4-Bromo-4’-ethoxybiphenyl indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-4-(4-ethoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNZDANAUJJRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578796 | |
Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-ethoxybenzene | |
CAS RN |
58743-80-9 | |
Record name | 4-Bromo-4′-ethoxy-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58743-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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